Binding Affinity and Functional Potency: Efegatran vs. Hirudin in the Thrombin Time (TT) Assay
Efegatran demonstrates a specific binding affinity for thrombin, with quantitative potency measured in the thrombin time (TT) assay. A 2-fold prolongation of TT is achieved with a concentration of 33 nM Efegatran, corresponding to an apparent Kass value of 0.8 x 10^8 L/mol. In a direct head-to-head comparison, hirudin, an irreversible thrombin inhibitor, achieves the same 2-fold TT prolongation at a lower concentration of 17 nM [1].
| Evidence Dimension | Concentration required to prolong Thrombin Time (TT) 2-fold |
|---|---|
| Target Compound Data | 33 nM |
| Comparator Or Baseline | Hirudin: 17 nM |
| Quantified Difference | Efegatran requires 1.94-fold higher concentration than hirudin for equivalent TT prolongation |
| Conditions | In vitro thrombin time (TT) assay using purified human thrombin |
Why This Matters
This data provides a precise, quantitative basis for selecting Efegatran when a reversible inhibitor with a specific binding affinity is required, as opposed to the more potent but irreversible hirudin.
- [1] Smith GF, Shuman RT, Craft TJ, Gifford DS, Kurz KD, Jones ND, et al. A family of arginal thrombin inhibitors related to efegatran. Semin Thromb Hemost. 1996;22(2):173-83. View Source
